molecular formula C8H8O2 B1329341 2-Hydroxy-5-methylbenzaldehyde CAS No. 613-84-3

2-Hydroxy-5-methylbenzaldehyde

Cat. No.: B1329341
CAS No.: 613-84-3
M. Wt: 136.15 g/mol
InChI Key: ILEIUTCVWLYZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methylbenzaldehyde, also known as 5-methylsalicylaldehyde or 2,5-cresotaldehyde, is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common method involves the Reimer-Tiemann reaction, where 5-methylphenol (cresol) is treated with chloroform and a strong base, such as sodium hydroxide, to form the desired aldehyde . Another method involves the Vilsmeier-Haack reaction, where 5-methylphenol is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Reimer-Tiemann reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional drugs . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are involved in cellular antioxidation pathways .

Comparison with Similar Compounds

2-Hydroxy-5-methylbenzaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-8(10)7(4-6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEIUTCVWLYZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060625
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-84-3
Record name 5-Methylsalicylaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-5-methylbenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 613-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylsalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxy-5-methylbenzaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZU8U5VYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methylmagnesium chloride solution in tetrahydrofuran (100 mL, 3.0M, 300 mmol) at room temperature was treated dropwise over 30 minutes with a solution of 32.3 g (300 mmol) of p-cresol in 30 mL of tetrahydrofuran. An additional 70 mL of tetrahydrofuran was added to moderate the exothermic reaction. The mixture was aged at room temperature for 2 hours then treated with 400 mL of toluene, 41mg of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone and 23 g of paraformaldehyde. The reaction mixture was heated at reflux for 18 hours, then cooled and washed with 200 mL of 2N aqueous hydrochloric acid and 200 mL of water. The organic layer was removed, filtered through Celite, dried over magnesium sulfate, filtered and solvents removed under vacuum. Crystallization of the crude residue from cold hexanes gave 7.4 g (54 mmol, 18%) of the product. The mother liquors were further purified by column chromatography on silica gel, eluting with methylene chloride, to give an additional 17.5 g (128 mmol, 43%) of the product. 1H NMR (200 MHz,CDCl3): 2.33 (s,3H), 6.89 (d,10 Hz,1H), 7.33 (m,2H), 9.83 (s,1H), 10.80 (s,1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
41 mg
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
18%

Synthesis routes and methods II

Procedure details

28.8 g of p-cresol (0.26 mol) are dissolved in 100 ml of water in a round-bottomed flask containing 80 g of NaOH. The mixture is heated to 60-65° C. and 40.5 ml of CHCl3 (0.51 mol) are added in several portions over a period of 30 to 40 min. The mixture is refluxed for 1 h and then cooled. The excess chloroform is removed by distillation under reduced pressure. The medium is acidified with dilute H2SO4 and then subjected to vapor entrainment. The distillate collected (±500 ml) is extracted with ether. The solvent is removed by distillation under reduced pressure. The residue is taken up in 100 ml of saturated sodium bisulfite solution. After vigorous stirring for 2 h, followed by leaving to stand for 1 h, the bisulfite adduct precipitated is collected by filtration and washed with ether. The bisulfite combination is decomposed by heating on a water bath in dilute H2SO4 for 30 min. The aldehyde is extracted with ether. The ether solution is dried over MgSO4. The solvent is removed under reduced pressure. The residue is recrystallized from ethanol.
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
40.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Cresol (100 g) in dry THF(100 ml) was added dropwise to a mechanically stirred, freshly prepared solution of ethyl magnesium bromide [magnesium (25.0 g) and bromoethane (75 ml)] in THF (500 ml) under nitrogen at a rate which maintained a slow reflux (about 30 mins). After 30 mins toluene (1.21) was added, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (125 ml), and paraformaldehyde (70 g). The mixture was then heated at reflux for 16 h. The mixture was concentrated by distillation and aqueous hydrochloric acid (2M, 600 ml) then added. Water (600 ml) was added and the mixture filtered through "hyflo". The organic phase was separated, dried, filtered and concentrated in vacuo to give a brown oil. The oil was steam distilled and the product extracted from the distillate with ether (1 liter). The organic extract was dried, filtered and concentrated in vacuo to give a pale yellow slurry which was cooled to -10° C., triturated with ether (precooled to -78° C., 100 ml), filtered off rapidly and washed with ether (precooled to -78° C.) to give the title compound as colourless needles, (131.4 g).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

2-Hydroxymethyl-4-methylphenol (3.1 g, 22.4 mMol) was dissolved in CHCl3 (95 ml). The solution was treated with manganese dioxide (8.7 g, 100 mmol) and the reaction stirred at ambient temperature overnight under an argon atmosphere. The reaction was then filtered through Celite and the solvent evaporated. The residue was subjected to chromatography (eluant: ethyl ether/hexane) to give 2-hydroxy-5-methylbenzaldehyde as a pale green solid (0.63 g, 20.7%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 3
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 4
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-methylbenzaldehyde
Customer
Q & A

A: The molecular formula of 2-hydroxy-5-methylbenzaldehyde is C8H8O2, and its molecular weight is 136.15 g/mol. []

A: this compound can be characterized using various spectroscopic techniques, including:* Infrared (IR) spectroscopy: Provides information about functional groups, particularly the presence of hydroxyl (O–H) and carbonyl (C=O) groups. []* Nuclear Magnetic Resonance (NMR) spectroscopy: * 1H NMR: Provides information about the hydrogen atoms' environment in the molecule. [] * 13C NMR: Provides information about the carbon atoms' environment in the molecule. []* UV-Vis spectroscopy: Offers insights into the electronic transitions within the molecule, particularly related to the aromatic ring and conjugated systems. []

A: In the solid state, this compound predominantly exists in the phenol-imine tautomeric form, stabilized by a strong intramolecular O–H⋯N hydrogen bond. []

A: Yes, this compound readily forms complexes with various transition metals. It acts as a bidentate or tridentate ligand, coordinating through its phenolic oxygen, carbonyl oxygen, or both, depending on the reaction conditions and the metal ion involved. [, , , , , , ]

A: The electronic nature of substituents at the 5-position significantly influences the reactivity of 2-hydroxybenzaldehyde derivatives. For example, in the synthesis of tetranuclear cubane-like nickel(II) complexes, the presence of a methyl group (electron-donating) leads to slightly different structural parameters and magnetic properties compared to the unsubstituted derivative. []

A: this compound and its derivatives find applications in various fields, including:* Coordination chemistry: As versatile ligands in the synthesis of metal complexes with diverse structures and properties. [, , , , , , ]* Catalysis: Metal complexes incorporating this compound derivatives can act as catalysts in various reactions, including olefin polymerization. []* Material science: The incorporation of this compound into polymeric structures can impart specific properties, such as electrochemical activity. []* Analytical chemistry: Derivatives of this compound have shown potential as fluorescent pH sensors. []* Bioactive compounds: this compound has been identified as a constituent of certain fern species. []

A: Yes, computational methods like COSMO-RS have been employed to predict the solubility of this compound in water at various temperatures. [] This is particularly relevant for understanding its extraction from natural sources or its behavior in different solvent systems.

A: Absolutely! Computational tools like DFT calculations can help explain the spectroscopic and redox properties of this compound complexes. By modifying the structure in silico and analyzing the resulting electronic properties, researchers can glean insights into the SAR and potentially design compounds with improved activity or selectivity for specific applications. []

A: In addition to the spectroscopic techniques mentioned earlier, other techniques used include:* Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification of this compound in complex mixtures, such as plant extracts. [, ]* Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure of this compound and its metal complexes. [, , ]* Elemental analysis: Confirms the elemental composition of newly synthesized compounds. [, ]* Electrochemical techniques (e.g., cyclic voltammetry): Investigate the redox properties of this compound and its complexes. []

  • How does the rotational barrier of the formyl group in this compound compare to that of similar compounds, and what is the impact of intramolecular hydrogen bonding on this barrier? []
  • Can the cytotoxic activity of organotin(IV) complexes containing this compound derivatives be correlated with the nature of the organotin(IV) group? []
  • What are the potential applications of the antibacterial activity observed in copper(II) complexes of this compound oxime? []
  • How does the coordination mode of the in situ generated polydentate ligands affect the structure and single-molecule magnet (SMM) behaviour of lanthanide compounds incorporating this compound? []
  • Can the fluorescence properties of quinoline-based isomers incorporating this compound be fine-tuned for specific metal ion sensing applications? []
  • What is the mechanism by which the copper(II) complex of a 1,4,7-triazacyclononane derivative containing this compound promotes plasmid DNA cleavage and inhibits formazan chromophore formation? []
  • How does the macrocyclic structure of a dinuclear Zn(II) complex containing this compound influence its DNA binding affinity and phosphate hydrolysis activity? []
  • What are the thermal decomposition pathways of transition metal complexes derived from this compound N-(4'-phenyl-1',3'-thiazol-2'-yl)semicarbazone? []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.